Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate

Antifungal activity Candida albicans Thiazole derivatives

Researchers requiring a selective antifungal scaffold or validated antitubercular hit face limited options within the haloacylated aminothiazole series. Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate directly addresses this gap as the only member of its chemotype with reported activity against both Candida albicans (MIC 125 µg/mL) and Mycobacterium tuberculosis H37Rv (86% inhibition). Its reactive chloroacetyl handle further enables downstream diversification into thiazolidinone libraries inaccessible to non-halogenated analogs. - Selective antifungal activity: MIC 125 µg/mL against C. albicans ATCC 10231, with inactivity against 8 bacterial strains. - Validated anti-TB hit: 86% inhibition of M. tuberculosis H37Rv in BACTEC radiometric primary screening. - Synthetic versatility: Electrophilic handle for nucleophilic displacement and cyclization to 4-thiazolidinones with enhanced antibacterial potency.

Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
CAS No. 19749-93-0
Cat. No. B010777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
CAS19749-93-0
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CCl
InChIInChI=1S/C9H11ClN2O3S/c1-2-15-8(14)3-6-5-16-9(11-6)12-7(13)4-10/h5H,2-4H2,1H3,(H,11,12,13)
InChIKeyHIQNYVMHIBFTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate: Identity and Procurement Specifications


Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate (CAS 19749-93-0) is a heterocyclic small molecule (C₉H₁₁ClN₂O₃S, MW 262.71) that combines a thiazole core with a reactive chloroacetyl side chain and an ethyl acetate moiety [1]. The compound is classified as a haloacylated 2-aminothiazole derivative and is primarily procured as a pharmaceutical intermediate and a synthetic building block. It is commercially available with a typical assay specification of ≥98% (e.g., Sigma-Aldrich catalog #445436) and a reported melting point of 146–148 °C . Its molecular architecture positions it within the broader family of 4-carbethoxymethyl-2-[(haloacyl)amino]thiazoles, a class recognized for its utility in the construction of antimicrobial and antiproliferative scaffolds [1].

Synthetic intermediate with reactive chloroacetyl electrophile
Reported anti-Candida and anti-TB screening scaffold
Enables thiazolidinone heterocycle library synthesis

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate: Functional Divergence from Common Thiazole Analogs


Within the aminothiazole ester family, small modifications to the N-acyl substituent—replacing chloroacetyl with acetyl, longer-chain haloacyls, or arylacetyl groups—dramatically alter the compound's biological activity profile, synthetic utility, and reactivity. The chloroacetyl group in this compound serves as both a pharmacophoric element for selective antifungal and antitubercular activity [1] and a reactive electrophilic handle enabling downstream chemical diversification (e.g., nucleophilic substitution, thiazolidinone cyclization) [2]. Generic replacement with the non-halogenated acetyl analog (CAS 31119-05-8) or with α-chloropropionyl/α-bromobutyryl variants eliminates the documented anti-Candida and anti-tuberculosis activity observed for this specific compound [1], while simultaneously altering the kinetics of subsequent synthetic transformations. The quantitative evidence below establishes that this compound occupies a distinct functional space that cannot be replicated by its closest commercially available analogs.

Target Compound
Acetyl / Haloacyl Analogs
Chloroacetyl enables reported anti-Candida and anti-TB screening activity
Non-halogenated or longer-chain haloacyl analogs lack reported antimicrobial activity
Chloroacetyl chlorine serves as leaving group for thiazolidinone cyclization
Acetyl analog lacks displaceable halogen; cannot undergo analogous cyclization
Authenticated by multi-modal spectroscopy and SpectraBase reference
Characterization depth varies; spectral database entries may be less complete

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate: Quantitative Differentiation Against Structural Analogs


Selective Antifungal Activity Against Candida albicans

In a controlled microbroth dilution assay against Candida albicans ATCC 10231, the target compound (Compound I, chloroacetyl derivative) demonstrated an MIC of 125 µg/mL, while its direct structural analogs—4-carbethoxymethyl-2-[(α-chloropropionyl)amino]thiazole (Compound II), 4-carbethoxymethyl-2-[(α-bromobutyryl)amino]thiazole (Compound III), and 4-carbethoxymethyl-2-[(α-chloro-α-phenylacetyl)amino]thiazole (Compound IV)—showed no reported activity against this organism [1]. This indicates that only the unsubstituted chloroacetyl group confers measurable anti-Candida activity within this chemotype.

Anti-Candida Activity
Head-to-head
Target MIC 125 µg/mL vs. analogs: no activity reported
Supports chloroacetyl-specific antifungal screening context
Reported in single study; requires independent confirmation
Antifungal activity Candida albicans Thiazole derivatives

Antituberculosis Activity Against M. tuberculosis

In a primary screen against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system and BACTEC 12B medium, the target compound (Compound I) exhibited 86% inhibition. In the same study, Compound II (α-chloropropionyl) and Compound III (α-bromobutyryl) were not reported among the evaluated compounds for antituberculosis activity, indicating a lack of sufficient activity to merit reporting [1]. Only Compound XIV (a 5-arylidene-thiazolidinone derivative further removed from the core structure) showed comparable activity (67% inhibition), highlighting the unique position of the chloroacetyl-thiazole ester scaffold.

Anti-TB Activity
Head-to-head
86% inhibition vs. analogs: not reportable
Reported antitubercular screening endpoint context
Primary screen; requires confirmatory MIC determination
Antituberculosis screening Mycobacterium tuberculosis Thiazole derivatives

Dual Reactivity: Chloroacetyl Enables Thiazolidinone Cyclization

The chloroacetyl group of the target compound undergoes reflux reaction with ammonium thiocyanate to yield 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinone (Compound V), a transformation that relies on the presence of the displaceable chlorine atom [1]. This cyclization pathway is not accessible to the non-halogenated acetyl analog (ethyl 2-(2-acetamidothiazol-4-yl)acetate, CAS 31119-05-8), which lacks the requisite electrophilic leaving group [2]. The ability to serve as both a direct biological screening candidate and a key intermediate for thiazolidinone library synthesis distinguishes this compound from its non-halogenated counterpart.

Thiazolidinone Cyclization
Class-level
Chloroacetyl enables Sₙ2 displacement; acetyl analog cannot react
Supports heterocycle library synthesis strategy
Reaction scope dependent on nucleophile and conditions
Synthetic versatility Heterocycle construction Thiazolidinone synthesis

Antibacterial Selectivity Profile Versus Thiazolidinone Derivatives

In the same microbroth dilution panel, the target compound (Compound I) did not show reportable antibacterial activity against Staphylococcus aureus ATCC 6538, Staphylococcus epidermidis ATCC 12228, Escherichia coli ATCC 8739, Klebsiella pneumoniae ATCC 4352, Pseudomonas aeruginosa ATCC 1539, Salmonella typhi, Shigella flexneri, or Proteus mirabilis [1]. In contrast, downstream thiazolidinone derivatives from the same study (Compounds XI and XIV) exhibited MICs of 78 µg/mL and 1.6 µg/mL against S. aureus, and Compound V showed an MIC of 39 µg/mL against S. flexneri. This selectivity—antifungal and antitubercular activity without broad-spectrum antibacterial activity—differentiates the compound from its own downstream derivatives and supports its use in target-specific screening rather than broad antibacterial campaigns.

Antibacterial Selectivity
Head-to-head
No reportable antibacterial MICs vs. downstream derivatives active at 1.6–78 µg/mL
Supports target-specific antifungal/anti-TB screening, not broad antibacterial
Selectivity profile context-dependent; confirm in assay system
Antibacterial selectivity Staphylococcus aureus Escherichia coli

Defined Solid with Reproducible Melting Point Specification

Commercially, the compound is supplied with a minimum assay of 98% and a documented melting point of 146–148 °C (lit.) . This narrow melting range, characteristic of a crystalline solid, provides a straightforward identity and purity check that is not uniformly available for all thiazole ester analogs. While the non-halogenated analog ethyl 2-(2-acetamidothiazol-4-yl)acetate has been crystallographically characterized with reported melting point data (typically 118–120 °C) [1], the purity specifications and batch-to-batch consistency data are less frequently documented in primary literature. The availability of a well-defined commercial specification with a sharp melting point facilitates procurement quality assurance and method validation.

Melting Point Spec
Specification review
146–148 °C, ≥98% assay
Enables rapid identity verification upon receipt
Verify lot-specific COA for batch consistency
Quality control Melting point specification Purity standard

Structural Confirmation and Spectral Database Authentication

The compound's structure has been confirmed through elemental analysis, hydrolytic studies, UV, IR, ¹H-NMR, and EI mass spectrometry in the peer-reviewed literature [1]. Additionally, the compound is registered in the Sigma-Aldrich/SpectraBase spectral database (Catalog #445436), providing an independently verifiable reference spectrum [2]. The closely related acetyl analog has been characterized by single-crystal X-ray diffraction and DFT computational studies, establishing a benchmark for structural comparison [3]. This level of multi-modal structural authentication—combining experimental spectroscopy, commercial spectral databases, and computational validation—reduces the risk of misidentification and ensures that biological data can be confidently attributed to the correct chemical entity.

Structural Authentication
Data to verify
Multi-modal: elemental, UV, IR, NMR, MS, SpectraBase
Reported identity confirmation reduces re-characterization burden
Cross-check with in-house analytical data
Structural authentication Spectral database Computational validation

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate: Application Scenarios for Scientific Procurement


Antifungal Lead Discovery: Screening Against Candida albicans

This compound is directly suitable as a screening hit or control compound in antifungal drug discovery programs targeting Candida albicans. The demonstrated MIC of 125 µg/mL against C. albicans ATCC 10231, combined with its inactivity against a panel of eight bacterial strains, provides a selectivity profile that can be exploited for target deconvolution and lead optimization [1]. Procurement for antifungal screening libraries is justified by the absence of anti-Candida activity in the α-chloropropionyl, α-bromobutyryl, and α-chloro-α-phenylacetyl analogs, making this compound the only member of its chemotype with reported antifungal activity [1].

Antituberculosis Drug Development: A Starting Scaffold

The compound's 86% inhibition of Mycobacterium tuberculosis H37Rv in a BACTEC radiometric primary screen establishes it as a validated hit for tuberculosis drug discovery [1]. Given that the α-chloropropionyl and α-bromobutyryl analogs did not meet the screening threshold for anti-TB reporting, this compound represents the sole procurement choice within this chemical series for antitubercular lead generation. Researchers can use it as a scaffold for systematic SAR exploration while retaining the chloroacetyl group required for activity [1].

Heterocyclic Library Synthesis: Thiazolidinone Construction

The chloroacetyl group serves as an electrophilic handle for nucleophilic displacement reactions, enabling the synthesis of 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones upon reaction with ammonium thiocyanate [1]. This transformation is not accessible to the non-halogenated acetyl analog [2]. Procurement of this compound supports parallel synthesis efforts to generate thiazolidinone-focused compound libraries, where the thiazolidinone derivatives (e.g., Compounds XI and XIV) have demonstrated enhanced antibacterial activity (MICs as low as 1.6 µg/mL against S. aureus) compared to the parent compound [1].

Quality-Controlled Reference Standard for Analytical Method Development

With a commercial purity specification of ≥98% and a sharp melting point of 146–148 °C [1], this compound is suitable for use as a reference standard in HPLC method development, stability studies, and impurity profiling. Its inclusion in the SpectraBase spectral database [2] further supports its use as an authenticated reference for spectroscopic calibration in both academic and industrial analytical laboratories.

Application
Selection Property
Validation Focus
Antifungal screening studies
Chloroacetyl-specific anti-Candida activity profile
Confirm MIC and selectivity in target fungal panel
Antitubercular lead discovery
Reported anti-TB primary screening hit
Determine MIC and intracellular model activity
Thiazolidinone library synthesis
Electrophilic chloroacetyl leaving group
Verify cyclization efficiency and screen derivative activity
Analytical reference standard
Well-defined melting point and spectral database
Cross-validate identity and purity by HPLC
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